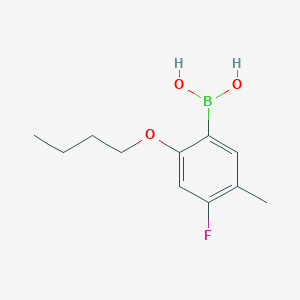

2-Butoxy-4-fluoro-5-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butoxy-4-fluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C11H16BFO3. It is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may play a role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thus affecting various biochemical pathways depending on the specific reactants and products involved .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of oxygen, moisture, and the pH of the reaction environment . Additionally, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound , suggesting that these factors might also influence its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-fluoro-5-methylphenylboronic acid typically involves the reaction of 2-Butoxy-4-fluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Butoxy-4-fluoro-5-methylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: Nucleophilic substitution reactions can occur at the butoxy or fluoro positions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

2-Butoxy-4-fluoro-5-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Employed in the development of biologically active compounds and probes.

Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Butoxy-5-methylphenylboronic acid

- 5-Fluoro-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

2-Butoxy-4-fluoro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both butoxy and fluoro groups allows for versatile functionalization and modification, making it a valuable compound in various synthetic applications .

Actividad Biológica

2-Butoxy-4-fluoro-5-methylphenylboronic acid (CAS Number: 2096341-46-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15BFO2

- Molecular Weight : 220.06 g/mol

This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in drug design and development.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

- Anticancer Properties : Studies have shown that boronic acids can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-butoxy derivatives have demonstrated reduced viability in prostate cancer cells while sparing healthy cells. A concentration of 5 µM was found to decrease cancer cell viability significantly while maintaining higher viability in normal cells .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Inhibition zones measured between 7 mm to 13 mm were observed, indicating promising antimicrobial activity .

- Antioxidant Activity : Boronic acids have also been studied for their antioxidant capabilities. Various assays (e.g., DPPH and ABTS) have shown that these compounds can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on the biological implications of boronic acid derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acid derivatives on prostate cancer cells (PC-3). The results indicated that certain compounds led to a significant decrease in cell viability at concentrations as low as 1 µM, with the most effective agents resulting in a viability drop to approximately 33% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of boronic acids, the compound was tested against multiple bacterial strains. The results demonstrated that the compound exhibited substantial inhibitory effects on both gram-positive and gram-negative bacteria, with notable effectiveness against antibiotic-resistant strains like MRSA .

Data Table: Biological Activities of this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through reversible covalent bonding. This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and microbial resistance mechanisms.

Propiedades

IUPAC Name |

(2-butoxy-4-fluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNHNTUKBHAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCCCC)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.